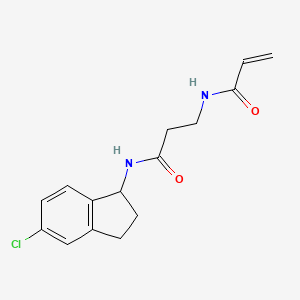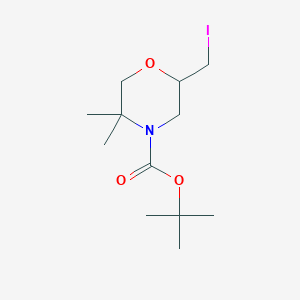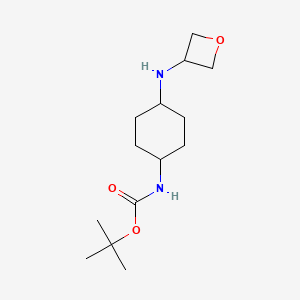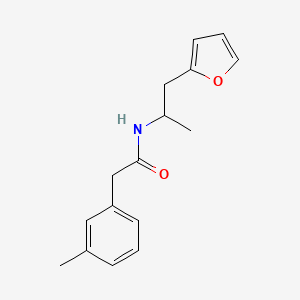![molecular formula C27H29N3 B2854317 3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole CAS No. 380578-00-7](/img/structure/B2854317.png)
3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'compound X' and has been found to possess unique properties that make it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis of Aromatic Ketones
The compound can be used in the synthesis of aromatic ketones. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .
Anti-Tubercular Agents
The compound has potential applications in the development of anti-tubercular agents . Cell viability was measured by in vitro MTT assay, and the compound was tested at various concentrations to determine their IC50 values from the dose–response curve .
Anti-Fibrotic Activity
The compound has shown promising results in the investigation of anti-fibrotic activity . The results encouraged further investigation of the anti-fibrotic activity of the compound .
Pharmaceutical Intermediates
Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . Thus, synthetic methods for these compounds have gained extensive attention in the last few years .
Mechanism Study of Oxidation Reactions
The compound provides new insights for water-involving oxidation reactions . Several controlled experiments are operated for the mechanism exploration, indicating that water participates in the oxidation process, and it is the single oxygen source in this transformation .
Synthesis of Pyridin-2-yl-methanones
The compound can be used in the synthesis of pyridin-2-yl-methanones . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
Wirkmechanismus
Target of Action
It is known that indole derivatives and piperidine derivatives, both present in this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit viral replication by interacting with viral proteins . Similarly, some piperidine derivatives have been found to inhibit certain enzymes, leading to therapeutic effects .
Biochemical Pathways
It is known that indole and piperidine derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives can inhibit the replication of viruses, affecting the viral life cycle . Similarly, some piperidine derivatives can inhibit certain enzymes, affecting the metabolic pathways in which these enzymes are involved .
Result of Action
Based on the known biological activities of indole and piperidine derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels . For example, it may inhibit the replication of viruses at the molecular level, leading to a decrease in viral load at the cellular level . Similarly, it may inhibit certain enzymes, leading to changes in cellular metabolism .
Eigenschaften
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)-pyridin-2-ylmethyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3/c1-20-26(23-11-5-6-12-24(23)29-20)27(25-13-7-8-16-28-25)30-17-14-22(15-18-30)19-21-9-3-2-4-10-21/h2-13,16,22,27,29H,14-15,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVREOZLHDCNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2854237.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2854238.png)

![1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate](/img/structure/B2854243.png)


![3-benzyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2854248.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2854250.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2854253.png)
